

Spectroscopic Data of 8-Bromochromane: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **8-Bromochromane**

Cat. No.: **B1344253**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for **8-Bromochromane**. Due to the limited availability of direct and complete experimental data for this specific compound in public-facing literature, this document presents a predictive analysis based on established spectroscopic principles and data from structurally analogous compounds. The information herein serves as a foundational resource for the identification, characterization, and quality control of **8-Bromochromane** and its derivatives in a research and development setting.

Predicted Spectroscopic Data

The following tables summarize the anticipated quantitative data for **8-Bromochromane** from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). These predictions are derived from the analysis of similar molecular structures and general spectroscopic trends for brominated aromatic and heterocyclic compounds.

Table 1: Predicted ^1H NMR Spectroscopic Data (CDCl_3 , 400 MHz)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~7.2 - 7.4	d	1H	Ar-H
~6.8 - 7.0	t	1H	Ar-H
~6.7 - 6.9	d	1H	Ar-H
~4.2 - 4.4	t	2H	O-CH ₂
~2.7 - 2.9	t	2H	Ar-CH ₂
~2.0 - 2.2	m	2H	-CH ₂ -

Table 2: Predicted ¹³C NMR Spectroscopic Data (CDCl₃, 100 MHz)

Chemical Shift (δ , ppm)	Assignment
~153 - 155	C-O (Aromatic)
~130 - 132	C-H (Aromatic)
~127 - 129	C-H (Aromatic)
~120 - 122	C-Br (Aromatic)
~118 - 120	C-C (Aromatic)
~116 - 118	C-H (Aromatic)
~65 - 67	O-CH ₂
~28 - 30	Ar-CH ₂
~22 - 24	-CH ₂ -

Table 3: Characteristic IR Absorption Bands

Wavenumber (cm ⁻¹)	Functional Group
~3100 - 3000	Aromatic C-H stretch
~2960 - 2850	Aliphatic C-H stretch
~1600 - 1585	Aromatic C=C stretch
~1260 - 1000	C-O stretch
~600 - 500	C-Br stretch

Table 4: Predicted Mass Spectrometry Data

m/z	Interpretation
212/214	Molecular ion peak [M] ⁺ and [M+2] ⁺ due to ⁷⁹ Br and ⁸¹ Br isotopes (approx. 1:1 ratio)
183/185	Fragment from loss of ethyl group (-C ₂ H ₅)
133	Fragment from loss of bromine radical (·Br)

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for a compound such as **8-Bromochromane**.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

- Objective: To elucidate the carbon-hydrogen framework of the molecule.
- Instrumentation: A 400 MHz or higher field NMR spectrometer.
- Sample Preparation: Dissolve approximately 5-10 mg of **8-Bromochromane** in about 0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). Tetramethylsilane (TMS) is typically used as an internal standard (δ 0.00 ppm)[1].
- ¹H NMR Acquisition: A standard one-dimensional proton spectrum is acquired. Typical parameters include a spectral width of 12-16 ppm, 16 to 32 scans, and a relaxation delay of

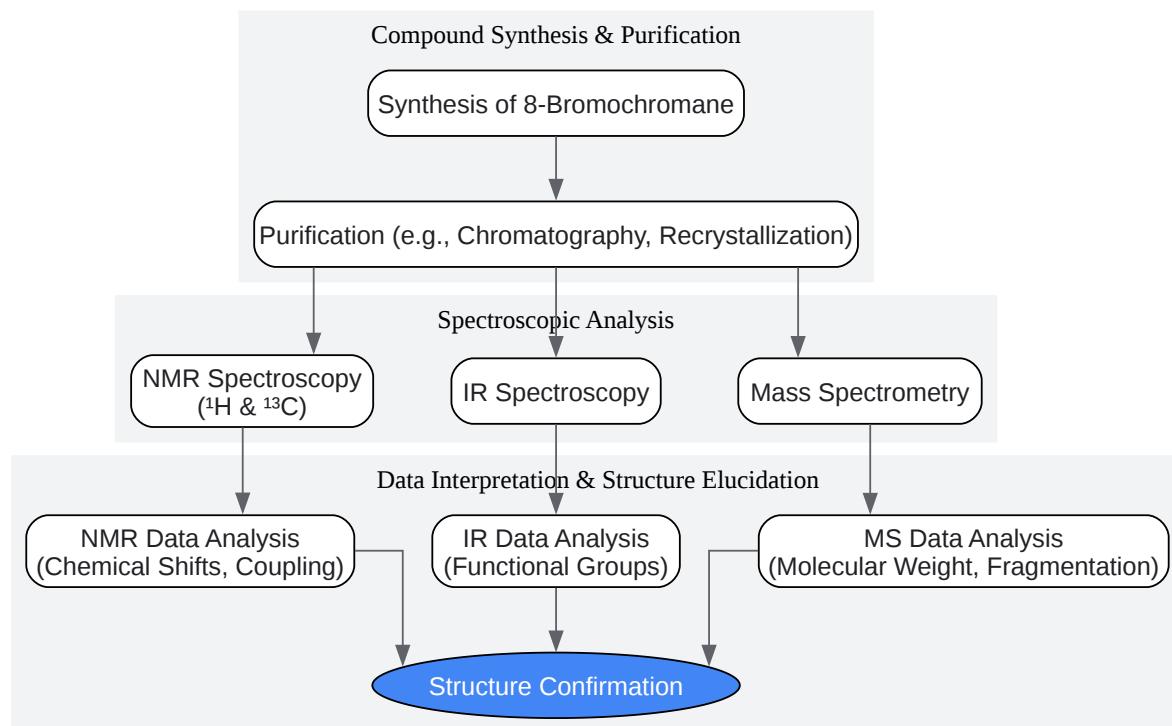
1-2 seconds[1].

- ^{13}C NMR Acquisition: A one-dimensional proton-decoupled carbon spectrum is acquired. Typical parameters include a spectral width of 200-220 ppm, 1024 to 4096 scans, and a relaxation delay of 2-5 seconds[1].
- Data Processing: The raw data (Free Induction Decay) is processed using appropriate software (e.g., MestReNova, TopSpin). This involves Fourier transformation, phase correction, baseline correction, and referencing to the internal standard[1].

2.2 Infrared (IR) Spectroscopy

- Objective: To identify the functional groups present in the molecule.
- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
- Sample Preparation: For a solid sample, a small amount is mixed with potassium bromide (KBr) and pressed into a thin pellet. For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr)[2]. Alternatively, Attenuated Total Reflectance (ATR) can be used for both solid and liquid samples with minimal preparation[3].
- Data Acquisition: The sample is placed in the IR beam path, and the spectrum is recorded, typically in the range of 4000-400 cm^{-1} . A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and subtracted from the sample spectrum[4].
- Data Analysis: The resulting spectrum of transmittance or absorbance versus wavenumber is analyzed to identify characteristic absorption bands corresponding to specific functional groups[5].

2.3 Mass Spectrometry (MS)


- Objective: To determine the molecular weight and fragmentation pattern of the molecule.
- Instrumentation: A mass spectrometer, often coupled with a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
- Sample Preparation: The sample is dissolved in a suitable volatile solvent (e.g., methanol, acetonitrile) to a low concentration (e.g., 1 mg/mL). For LC-MS, the sample is injected into

the liquid chromatograph for separation before entering the mass spectrometer[6]. For GC-MS, the sample is injected into the gas chromatograph where it is vaporized and separated.

- **Ionization:** Electron Ionization (EI) is a common technique for GC-MS. For LC-MS, Electrospray Ionization (ESI) is frequently used[6][7].
- **Data Acquisition:** The mass spectrometer is set to scan a specific mass-to-charge (m/z) ratio range. The presence of bromine, with its two major isotopes ^{79}Br and ^{81}Br in nearly equal abundance, will result in a characteristic isotopic pattern for the molecular ion and bromine-containing fragments, with peaks separated by 2 m/z units (M and M+2)[8][9].
- **Data Analysis:** The resulting mass spectrum is analyzed to identify the molecular ion peak and major fragment ions. The fragmentation pattern provides structural information about the molecule.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of an organic compound like **8-Bromochromane**.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of **8-Bromochromane**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. gcms.cz [gcms.cz]
- 4. airhygiene.com [airhygiene.com]
- 5. FTIR [terpconnect.umd.edu]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. youtube.com [youtube.com]
- 9. chemguide.co.uk [chemguide.co.uk]
- To cite this document: BenchChem. [Spectroscopic Data of 8-Bromochromane: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1344253#spectroscopic-data-of-8-bromochromane-nmr-ir-ms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

